molecular formula C9H14ClNO2 B14755130 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride

2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride

Cat. No.: B14755130
M. Wt: 203.66 g/mol
InChI Key: VUEWPQVQIXPIPD-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride, also known as 4-Hydroxyephedrine, is a chemical compound with the molecular formula C10H15NO2·HCl. It is a derivative of ephedrine and is known for its stimulant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride typically involves the reduction of 4-hydroxyphenylacetone with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted alcohols .

Scientific Research Applications

2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, blood pressure, and bronchodilation. The compound’s effects are mediated through the activation of alpha and beta-adrenergic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)-4-Hydroxybenzyl Alcohol Hydrochloride is unique due to the presence of the hydroxyl group at the para position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

3-(1-aminoethyl)-4-(hydroxymethyl)phenol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)9-4-8(12)3-2-7(9)5-11;/h2-4,6,11-12H,5,10H2,1H3;1H

InChI Key

VUEWPQVQIXPIPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)O)CO)N.Cl

Origin of Product

United States

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